Cas no 884010-25-7 (5-Bromobenzobthiophene-2-boronic acid)

5-Bromobenzobthiophene-2-boronic acid 化学的及び物理的性質
名前と識別子
-
- (5-Bromobenzo[b]thiophen-2-yl)boronic acid
- (5-bromo-1-benzothiophen-2-yl)boronic acid
- 5-Bromobenzo[b]thiophene-2-boronic acid
- Boronic acid,B-(5-bromobenzo[b]thien-2-yl)-
- CS-0110021
- A842574
- (5-bromanyl-1-benzothiophen-2-yl)boronic acid
- SCHEMBL1901107
- MFCD06801728
- CHEMBL397522
- AB30186
- pinacol 5-bromomethylbenzo[b]thiophen-2-ylboronate
- BDBM50225376
- DTXSID20629631
- AS-43238
- AKOS004113985
- 884010-25-7
- 5-bromobenzo[b]thiophene-2-boronic acid, AldrichCPR
- RUQKSUMPFAJLNQ-UHFFFAOYSA-N
- (5-Bromobenzo[b]thiophen-2-yl)boronicacid
- 5-bromobenzeno[B]thiophene-2-boronic acid
- 5-bromo-1-benzothiophen-2-ylboronic acid
- 5-Bromobenzobthiophene-2-boronic acid
-
- MDL: MFCD06801728
- インチ: InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
- InChIKey: RUQKSUMPFAJLNQ-UHFFFAOYSA-N
- SMILES: C1=C(C=C2C=C(B(O)O)SC2=C1)Br
計算された属性
- 精确分子量: 255.93600
- 同位素质量: 255.936
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7A^2
じっけんとくせい
- Color/Form: NA
- 密度みつど: Not available
- ゆうかいてん: Not available
- Boiling Point: Not available
- フラッシュポイント: 65.3±13.1 °C
- PSA: 68.70000
- LogP: 1.34360
5-Bromobenzobthiophene-2-boronic acid Security Information
- Signal Word:warning
- 危害声明: Irritant
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 22
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
5-Bromobenzobthiophene-2-boronic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromobenzobthiophene-2-boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB247843-250 mg |
5-Bromobenzo[b]thiophene-2-boronic acid; . |
884010-25-7 | 250mg |
€93.00 | 2023-06-22 | ||
abcr | AB247843-1g |
5-Bromobenzo[b]thiophene-2-boronic acid; . |
884010-25-7 | 1g |
€212.00 | 2025-02-18 | ||
Chemenu | CM134275-10g |
(5-Bromobenzo[b]thiophen-2-yl)boronic acid |
884010-25-7 | 95%+ | 10g |
$*** | 2023-05-29 | |
Matrix Scientific | 091471-5g |
(5-Bromobenzo[b]thiophen-2-yl)boronic acid, 95+% |
884010-25-7 | 95+% | 5g |
$504.00 | 2023-09-10 | |
Apollo Scientific | OR7702-1g |
5-Bromobenzo[b]thiophene-2-boronic acid |
884010-25-7 | 1g |
£104.00 | 2025-02-20 | ||
TRC | B680528-1g |
5-Bromobenzo[b]thiophene-2-boronic acid |
884010-25-7 | 1g |
$ 144.00 | 2023-04-18 | ||
TRC | B680528-250mg |
5-Bromobenzo[b]thiophene-2-boronic acid |
884010-25-7 | 250mg |
$ 69.00 | 2023-04-18 | ||
Fluorochem | 212177-5g |
5-Bromobenzo[b]thiophen-2-yl)boronic acid |
884010-25-7 | 95% | 5g |
£305.00 | 2022-03-01 | |
Enamine | EN300-212585-1g |
(5-bromo-1-benzothiophen-2-yl)boronic acid |
884010-25-7 | 1g |
$558.0 | 2023-09-16 | ||
abcr | AB247843-250mg |
5-Bromobenzo[b]thiophene-2-boronic acid; . |
884010-25-7 | 250mg |
€93.00 | 2025-02-18 |
5-Bromobenzobthiophene-2-boronic acid 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
5-Bromobenzobthiophene-2-boronic acidに関する追加情報
Introduction to 5-Bromobenzobthiophene-2-boronic Acid (CAS No: 884010-25-7)
5-Bromobenzobthiophene-2-boronic acid is a versatile and intriguing compound with the CAS registry number 884010-25-7. This compound belongs to the family of benzobthiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a bromine substituent at the 5-position and a boronic acid group at the 2-position makes this compound particularly interesting for various applications in organic synthesis, materials science, and drug discovery.
The structure of 5-Bromobenzobthiophene-2-boronic acid is characterized by a fused benzene and thiophene ring system, with the boronic acid group (-B(OH)₂) attached at the 2-position. This arrangement provides unique electronic properties and reactivity, making it a valuable building block in cross-coupling reactions, such as Suzuki-Miyaura couplings. The bromine substituent at the 5-position further enhances its reactivity and selectivity in such reactions.
Recent advancements in synthetic chemistry have highlighted the importance of benzobthiophenes as precursors for constructing complex molecular frameworks. For instance, researchers have utilized 5-Bromobenzobthiophene-2-boronic acid in the synthesis of advanced materials, including organic semiconductors and optoelectronic devices. These materials exhibit superior charge transport properties due to the conjugated π-system of the benzobthiophene core.
In addition to its role in materials science, 5-Bromobenzobthiophene-2-boronic acid has garnered attention in medicinal chemistry for its potential as a lead compound in drug development. The sulfur atom in the thiophene ring contributes to its bioavailability and pharmacokinetic properties, making it an attractive candidate for designing bioactive molecules.
One of the most notable recent studies involving 5-Bromobenzobthiophene-2-boronic acid focuses on its application in the synthesis of two-dimensional covalent organic frameworks (COFs). These frameworks have shown promise in gas storage, catalysis, and energy storage applications due to their high surface area and tunable pore sizes. The use of benzobthiophenes as building blocks has significantly expanded the scope of COF research.
The synthesis of 5-Bromobenzobthiophene-2-boronic acid typically involves multi-step processes that include Friedel-Crafts alkylation or cyclization reactions followed by functionalization with boronic acid groups. Researchers have optimized these synthetic routes to achieve higher yields and better purity levels, ensuring that this compound is readily available for various applications.
Another area where 5-Bromobenzobthiophene-2-boronic acid has shown potential is in photovoltaic devices. Its ability to form stable charge transfer complexes with other organic semiconductors has been exploited to enhance device performance metrics such as power conversion efficiency (PCE) and stability under operational conditions.
In summary, 5-Bromobenzobthiophene-2-boronic acid (CAS No: 884010-25-7) is a multifaceted compound that continues to drive innovation across diverse fields of chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop advanced materials and bioactive molecules.
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